

Application Notes: Staining of Collagen and Muscle Tissue with Acid Yellow 127

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Compound of Interest

Compound Name: Acid yellow 127

Cat. No.: B1592793

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Introduction

Acid Yellow 127, also known by its Colour Index name C.I. 18888, is a water-soluble anionic dye.[1] While extensively utilized in the textile and leather industries for its vibrant yellow hue, its application in biological staining is not well-documented.[2] However, based on its properties as an acid dye, **Acid Yellow 127** holds potential as a counterstain in histological techniques for the differential visualization of connective tissue and muscle.[3]

Acid dyes are anionic and bind to cationic (basic) components of tissues, such as the amino groups in proteins like collagen and muscle fibers.[3] In trichrome staining methods, a combination of acid dyes of differing molecular weights and selective affinities are used to distinguish between various tissue elements. Typically, a smaller molecular weight dye is first applied to stain the cytoplasm and muscle, followed by a polyacid solution that acts as a differentiator, and finally a larger molecular weight dye to stain collagen.

These application notes provide a proposed protocol for the use of **Acid Yellow 127** as a component in a trichrome-like staining procedure, adapted from established methods for other yellow acid dyes like Metanil Yellow. The provided protocols are intended for research and validation purposes.

Principle of Staining

The proposed method is a sequential staining technique designed to differentiate collagen from muscle and other tissue components. The procedure involves the following key steps:

- **Nuclear Staining:** An iron hematoxylin solution is used to stain the cell nuclei black, providing clear morphological detail.
- **Cytoplasmic and Muscle Staining:** An acid dye solution, such as Biebrich Scarlet-Acid Fuchsin, is used to stain muscle, cytoplasm, and red blood cells red.
- **Differentiation:** A phosphomolybdic or phosphotungstic acid solution is applied. This polyacid acts as a decolorizing agent, removing the red stain from the collagen fibers while leaving the muscle and cytoplasm stained.
- **Collagen Counterstaining:** **Acid Yellow 127** is then applied. Due to its anionic nature, it will bind to the now available cationic sites on the collagen fibers, staining them yellow.

Quantitative Data for Staining Solutions

The following table provides the formulation for the necessary solutions in the proposed **Acid Yellow 127** staining protocol. These concentrations are based on standard trichrome staining procedures and may require optimization for specific tissues and fixatives.

Solution	Component	Concentration/Amount	Solvent
Bouin's Fluid (Mordant)	Picric Acid, Saturated Aqueous Solution	75 mL	-
Formaldehyde, 37-40%	25 mL	-	95% Ethanol
Glacial Acetic Acid	5 mL	-	
Weigert's Iron Hematoxylin (Working)	Solution A: Hematoxylin in 95% Ethanol	1% (w/v)	
Solution B: Ferric Chloride in Distilled H ₂ O	29% (w/v)	Distilled Water	1% Acetic Acid (aq)
Hydrochloric Acid, Concentrated	1 mL	-	
Biebrich Scarlet-Acid Fuchsin	Biebrich Scarlet	0.9 g	
Acid Fuchsin	0.1 g	1% Acetic Acid (aq)	Distilled Water
Differentiating Solution	Phosphomolybdic Acid	5 g	
Phosphotungstic Acid	5 g	Distilled Water	
Acid Yellow 127 Staining Solution	Acid Yellow 127 (C.I. 18888)	2.0 g	2.5% Acetic Acid (aq)

Experimental Protocols

This section details the step-by-step procedure for staining paraffin-embedded tissue sections with the proposed **Acid Yellow 127** method.

I. Specimen Preparation

- Fixation: Fix tissue specimens in 10% neutral buffered formalin for 24-48 hours.
- Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
- Sectioning: Cut paraffin sections at 4-6 μm thickness and mount on adhesive-coated slides.
- Deparaffinization and Rehydration:
 1. Place slides in an oven at 60°C for 30 minutes.
 2. Immerse in two changes of xylene for 5 minutes each.
 3. Immerse in two changes of 100% ethanol for 3 minutes each.
 4. Immerse in 95% ethanol for 3 minutes.
 5. Immerse in 70% ethanol for 3 minutes.
 6. Rinse in running tap water.

II. Staining Procedure

- Mordanting (Optional but Recommended): For formalin-fixed tissues, mordant in Bouin's fluid at 56-60°C for 1 hour to improve staining quality.
- Washing: If mordanted, wash the slides in running tap water until the yellow color disappears.
- Nuclear Staining:
 1. Stain in freshly prepared Weigert's iron hematoxylin for 10 minutes.
 2. Wash in running tap water for 10 minutes.
 3. Differentiate in 1% acid alcohol for 5-10 seconds.
 4. "Blue" the sections in running tap water or Scott's tap water substitute for 5 minutes.

5. Rinse in distilled water.

- Cytoplasmic and Muscle Staining:

1. Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

2. Rinse in distilled water.

- Differentiation:

1. Immerse in the Phosphomolybdic-Phosphotungstic acid solution for 10-15 minutes. This step is critical for the selective removal of the red stain from collagen.

2. Rinse in distilled water.

- Collagen Staining:

1. Stain in the **Acid Yellow 127** solution for 10-15 minutes.

2. Rinse in distilled water.

- Dehydration and Mounting:

1. Dehydrate through 95% ethanol and two changes of absolute ethanol, 2 minutes each.

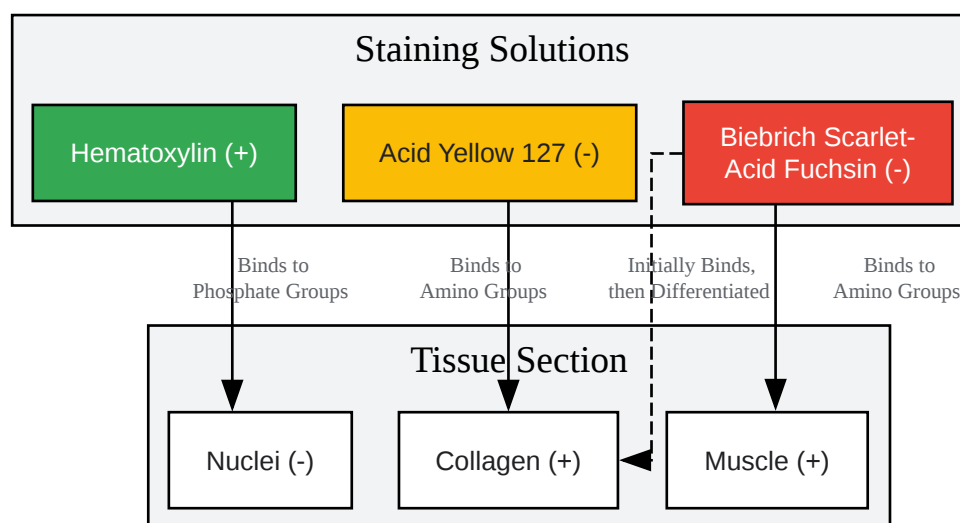
2. Clear in two changes of xylene, 5 minutes each.

3. Mount with a resinous mounting medium.

Expected Staining Results

- Collagen: Yellow
- Muscle: Red
- Cytoplasm: Red
- Nuclei: Black

Diagrams



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